ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship Fluorinated Heterocycles

Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (CAS 1226445-52-8) is a fully unsaturated 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivative bearing a C-8 fluorine substituent on the fused benzene ring and an ethyl 4-benzoate ester at the N-4 position. With molecular formula C₁₈H₁₃FN₂O₄S and molecular weight 372.37 g/mol, it belongs to a privileged heterocyclic scaffold class extensively investigated for potassium channel modulation (KATP openers) , antiviral activity , and as isosteric replacements for 1,2,4-benzothiadiazine 1,1-dioxides in CNS-targeted programs.

Molecular Formula C18H13FN2O4S
Molecular Weight 372.37
CAS No. 1226445-52-8
Cat. No. B2524535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
CAS1226445-52-8
Molecular FormulaC18H13FN2O4S
Molecular Weight372.37
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
InChIInChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-6-8-13(9-7-12)21-11-14(10-20)26(23,24)17-15(19)4-3-5-16(17)21/h3-9,11H,2H2,1H3
InChIKeyNURQPNDIURZLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (CAS 1226445-52-8): Core Structural Identity and Procurement Baseline


Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (CAS 1226445-52-8) is a fully unsaturated 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivative bearing a C-8 fluorine substituent on the fused benzene ring and an ethyl 4-benzoate ester at the N-4 position . With molecular formula C₁₈H₁₃FN₂O₄S and molecular weight 372.37 g/mol, it belongs to a privileged heterocyclic scaffold class extensively investigated for potassium channel modulation (KATP openers) [1], antiviral activity [2], and as isosteric replacements for 1,2,4-benzothiadiazine 1,1-dioxides in CNS-targeted programs [3]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for exploratory medicinal chemistry and SAR studies .

Why Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate Cannot Be Interchanged with Close Benzothiazine Analogs


Within the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide family, even subtle positional modifications produce distinct molecular recognition profiles. The C-8 fluorine in this compound occupies a peri-position relative to the sulfone moiety, electronically and sterically distinct from the C-6 fluorine found in the closest regioisomer (CAS 1207026-24-1) . Established SAR from the KATP channel opener series demonstrates that the position of electron-withdrawing substituents on the benzene ring directly governs vasorelaxant potency, with C-6 substitution being the primary pharmacomodulation site yielding >10,000-fold potency gains over levcromakalim [1]. The para- (4-) benzoate ester attachment at N-4 further differentiates this compound from meta- (3-) benzoate isomers (CAS 1207025-82-8) and from the non-fluorinated core (CAS 1207017-73-9), each of which presents different geometries for target engagement . In biological systems where 1,4-benzothiazine 1,1-dioxides act as bioisosteres of 1,2,4-benzothiadiazine 1,1-dioxides, the N-4 substitution pattern can dictate whether AMPA receptor potentiation activity is retained or lost entirely [2]. Consequently, generic substitution without explicit comparative data risks invalidating SAR campaign conclusions.

Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


C-8 vs. C-6 Fluorine Positional Isomerism: Structural and Predicted Physicochemical Differentiation

The target compound bears a fluorine atom at the C-8 position (ortho to the sulfone sulfur), whereas the closest commercially available regioisomer, ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate (CAS 1207026-24-1), bears fluorine at C-6 (para to the sulfone sulfur). In the 1,4-benzothiazine KATP opener series, C-6 substitution with electron-withdrawing groups (nitro, CF₃, cyano) produced vasorelaxant potency ≥10,000 times greater than levcromakalim, establishing C-6 as the primary pharmacomodulation position [1]. By contrast, the C-8 position has not been systematically explored in published KATP opener SAR, representing an unexplored vector that may confer distinct steric constraints on the N-4 benzoate orientation due to peri-interactions with the sulfone oxygen [2]. Both compounds share identical molecular formula (C₁₈H₁₃FN₂O₄S, MW 372.37) and are supplied at ≥95% purity .

Medicinal Chemistry Structure-Activity Relationship Fluorinated Heterocycles

Para- (4-) vs. Meta- (3-) Benzoate Ester at N-4: Geometric and Derivatization Implications

The target compound incorporates a para-substituted ethyl benzoate at the N-4 position (4-(ethoxycarbonyl)phenyl), whereas its closest analog, ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (CAS 1207025-82-8), carries the identical ester at the meta position. In published 1,4-benzothiazine chemistry, the N-4 substituent geometry directly affects receptor recognition: N-4 aryl groups with para-substitution present a linear molecular axis, while meta-substitution introduces a ~120° kink that alters the conformational ensemble accessible to the molecule [1]. The para-benzoate ester further enables downstream hydrolysis to the free benzoic acid, providing a carboxylic acid handle for amide coupling, bioconjugation, or salt formation — options geometrically constrained in the meta isomer [2].

Medicinal Chemistry Prodrug Design Scaffold Derivatization

2-Cyano-1,1-dioxide Pharmacophore: Class-Level Differentiation from Non-Cyano and Non-Sulfone Benzothiazines

The 2-cyano-1,1-dioxide combination on the 1,4-benzothiazine scaffold is a validated pharmacophore for KATP channel activation. In the seminal study by Schou et al. (2005), 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives (e.g., 7-chloro-3-isopropylamino analog 3f) activated Kir6.2/SUR1 KATP channels, hyperpolarized β-cell membrane potential, and inhibited glucose-stimulated insulin release in vitro [1]. The 2-cyano group was specifically introduced to retain the acidic N-4 proton character required for KATP opener activity while replacing the sulfonamide NH of benzothiadiazine dioxides [1]. Notably, the corresponding ring-opened N-(2-cyanomethylsulfonylphenyl)acylamide derivatives showed considerably reduced potency compared to diazoxide, confirming the criticality of the intact cyclic 2-cyano-1,1-dioxide scaffold [1]. Separately, 2-cyano-substituted 1,4-benzothiazine 1,1-dioxides were synthesized as targeted intermediates for antiviral studies against human beta-herpesviruses (HCMV, HHV-6, HHV-7), where the cyano group is essential for downstream functionalization [2]. In contrast, non-cyano benzothiazine 1,1-dioxides (e.g., C-2 unsubstituted or alkyl-substituted analogs) lack this established pharmacophoric character, and non-sulfone (sulfide) benzothiazines have different electronic properties and metabolic stability profiles.

Potassium Channel Modulator KATP Opener Antiviral

1,4-Benzothiazine 1,1-Dioxide vs. 1,2,4-Benzothiadiazine 1,1-Dioxide Isosteric Scaffold Differentiation

A 2025 isosteric replacement study directly compared 1,4-benzothiazine 1,1-dioxides against the well-established 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold for AMPA receptor positive allosteric modulator (AMPAR PAM) activity. The study demonstrated that 1,4-benzothiazine 1,1-dioxides — where one nitrogen atom of the thiadiazine ring is replaced by carbon — are the most promising isosteres of BTDs, with representative compounds retaining significant AMPAR potentiation activity [1]. In contrast, 1,2-benzothiazine 1,1-dioxides (nitrogen at different position) and quinazolinone analogs lost AMPAR potentiation activity entirely [1]. The chloro-substituted 1,4-benzothiazine 1,1-dioxide compound 25b emerged as the most active, being the closest structural analog of the reference BTD potentiator BPAM121 [1]. This establishes the 1,4-benzothiazine 1,1-dioxide scaffold — the core of the target compound — as a validated isosteric replacement for the more extensively characterized benzothiadiazine 1,1-dioxide class, with retention of target activity where other isosteric approaches have failed.

Bioisostere AMPA Receptor CNS Drug Discovery Scaffold Hopping

Ethyl Ester vs. Butyl Ester Homolog: Synthetic Tractability and Downstream Derivatization

The target compound's ethyl ester at the N-4 benzoate position (—COOCH₂CH₃) contrasts with the butyl ester homolog, butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate . The ethyl ester offers distinct practical advantages for downstream medicinal chemistry: it undergoes saponification under milder conditions (shorter reaction times, lower temperatures) compared to the more sterically hindered butyl ester, facilitating cleaner conversion to the free 4-carboxybenzoic acid intermediate [1]. The resulting carboxylic acid is a universal handle for amide coupling, enabling rapid library expansion. Additionally, the ethyl ester's lower logP compared to the butyl homolog predicts improved aqueous solubility for in vitro assay compatibility, though this has not been experimentally verified for this specific compound.

Synthetic Chemistry Ester Hydrolysis Library Synthesis

Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Recommended Research and Industrial Application Scenarios


KATP Channel Opener SAR Exploration at the Unexplored C-8 Position

This compound is optimally suited for medicinal chemistry programs investigating structure-activity relationships of vascular or pancreatic KATP channel openers. While C-6 substitution on the 1,4-benzothiazine scaffold has been extensively characterized (electron-withdrawing groups at C-6 produce vasorelaxant potency ≥10,000× levcromakalim in rat aortic ring assays [1]), the C-8 position — occupied by fluorine in this compound — remains unexplored in published KATP pharmacology. Researchers can use this compound as a probe to determine whether C-8 substitution supports, diminishes, or redirects KATP channel subtype selectivity (vascular Kir6.1/SUR2B vs. pancreatic Kir6.2/SUR1), generating novel SAR data inaccessible with the commercially dominant C-6 fluoro regioisomer [2].

AMPA Receptor PAM Scaffold-Hopping Programs Leveraging 1,4-Benzothiazine 1,1-Dioxide Isosteres

For CNS drug discovery teams pursuing AMPA receptor positive allosteric modulators, this compound provides entry to the 1,4-benzothiazine 1,1-dioxide scaffold — experimentally validated as the most promising isostere of 1,2,4-benzothiadiazine 1,1-dioxides (BTDs), with retention of significant AMPAR potentiation activity while 1,2-benzothiazine and quinazolinone isosteres fail [3]. The N-4 para-benzoate ester can be hydrolyzed to the free acid and elaborated into diverse amide libraries to probe AMPAR subtype selectivity. The C-8 fluorine may also confer metabolic stability advantages typical of aryl fluorination.

Antiviral Agent Development Targeting Human Beta-Herpesviruses

The 2-cyano-1,4-benzothiazine 1,1-dioxide scaffold was specifically required as a synthetic intermediate for antiviral studies targeting human cytomegalovirus (HCMV) and human herpesviruses 6 and 7 (HHV-6, HHV-7), where these compounds act via helicase inhibition [4]. This compound's pre-installed 2-cyano and 1,1-dioxide functionality, combined with the C-8 fluorine for metabolic stabilization and the para-benzoate for further elaboration, positions it as a versatile starting point for anti-herpesvirus SAR campaigns.

Diversifiable Core for 1,4-Benzothiazine 1,1-Dioxide Focused Libraries

In industrial discovery settings, this compound serves as a diversifiable core for generating focused compound libraries. The ethyl benzoate ester enables one-step hydrolysis to the free carboxylic acid, which can then be coupled to diverse amine fragments via standard amide bond-forming reactions [5]. The resulting library retains the 2-cyano-8-fluoro-1,1-dioxide pharmacophore while varying the N-4 vector, enabling broad biological profiling across multiple target classes (KATP channels, AMPARs, antiviral helicases, and potentially CK2 kinase as reported for related 1,4-benzothiazine 1,1-dioxide derivatives ).

Quote Request

Request a Quote for ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.